molecular formula C4H10N2O3S B11721875 N'-hydroxy-3-methylsulfonylpropanimidamide

N'-hydroxy-3-methylsulfonylpropanimidamide

Cat. No.: B11721875
M. Wt: 166.20 g/mol
InChI Key: NVVIURXZFLTHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-3-methylsulfonylpropanimidamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a methylsulfonyl group, and a propanimidamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylsulfonylpropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylsulfonylpropanoic acid with hydroxylamine to form the corresponding hydroxamic acid. This intermediate is then treated with a suitable dehydrating agent, such as thionyl chloride, to yield N’-hydroxy-3-methylsulfonylpropanimidamide.

Industrial Production Methods

Industrial production of N’-hydroxy-3-methylsulfonylpropanimidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylsulfonylpropanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted sulfonyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-hydroxy-3-methylsulfonylpropanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylsulfonylpropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. These interactions can affect various biological pathways, making the compound a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

N’-hydroxy-3-methylsulfonylpropanimidamide can be compared with other similar compounds, such as N-hydroxy sulfonamides and N-hydroxy amides. These compounds share similar functional groups but differ in their specific structures and reactivity. For example:

Properties

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

N'-hydroxy-3-methylsulfonylpropanimidamide

InChI

InChI=1S/C4H10N2O3S/c1-10(8,9)3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)

InChI Key

NVVIURXZFLTHSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.